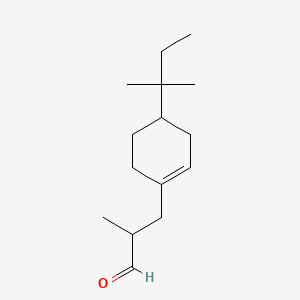
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al is an organic compound with a complex structure that includes a cyclohexene ring, a propyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexene with 1,1-dimethylpropyl chloride in the presence of a strong base, followed by the introduction of the aldehyde group through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
化学反応の分析
Types of Reactions
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexene ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The compound’s effects are often concentration-dependent and can vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
4-(1,1-Dimethylpropyl)-alpha-methyl-benzenepropanal: Shares a similar structural framework but with a benzene ring instead of a cyclohexene ring.
4-(1,1-Dimethylpropyl)-phenol: Contains a phenol group instead of an aldehyde group.
Uniqueness
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
94200-92-7 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexen-1-yl]propanal |
InChI |
InChI=1S/C15H26O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6,11-12,14H,5,7-10H2,1-4H3 |
InChIキー |
FMFYFUNZTWZIGO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(=CC1)CC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


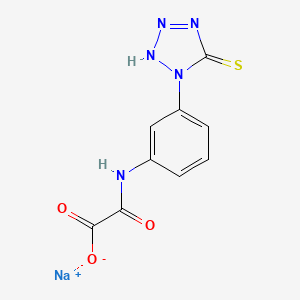
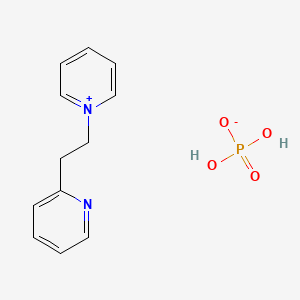
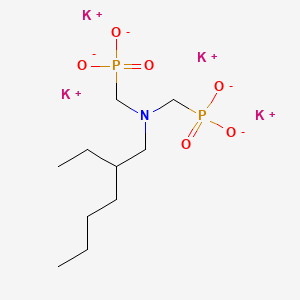
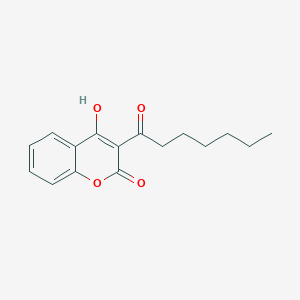
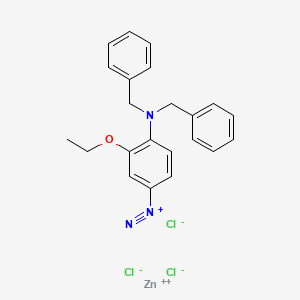


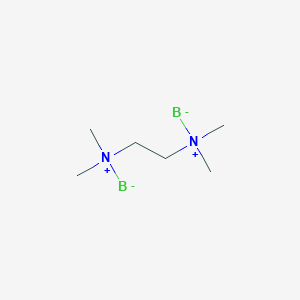
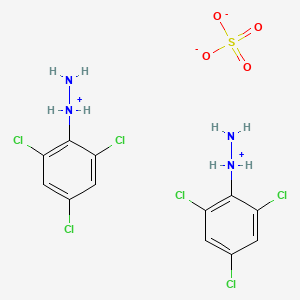
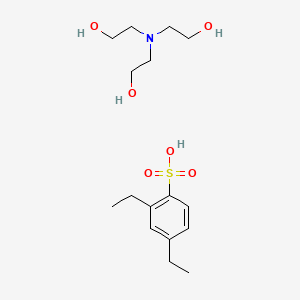

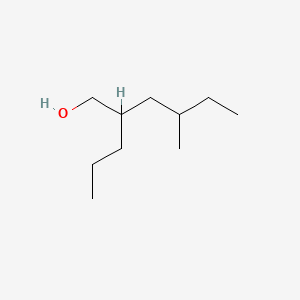
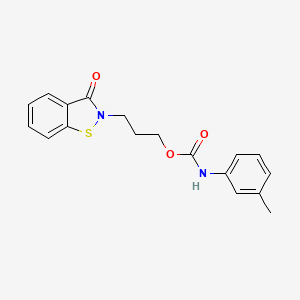
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
